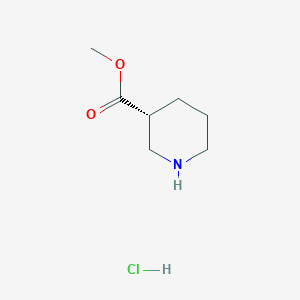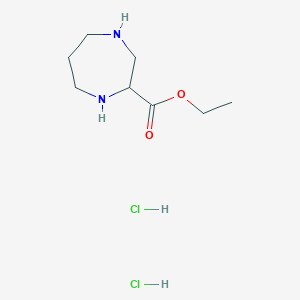
4-(4-Methylpyrrolidin-3-yl)morpholine
説明
“4-(4-Methylpyrrolidin-3-yl)morpholine” is a chemical compound with the CAS Number: 1384429-55-3 . It has a molecular weight of 170.25 and its IUPAC name is 4-(4-methyl-3-pyrrolidinyl)morpholine . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “4-(4-Methylpyrrolidin-3-yl)morpholine” is represented by the InChI Code: 1S/C9H18N2O/c1-8-6-10-7-9(8)11-2-4-12-5-3-11/h8-10H,2-7H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .科学的研究の応用
Pharmacological Applications
4-(4-Methylpyrrolidin-3-yl)morpholine and its derivatives have been explored for their potential in treating various conditions. Research has shown its utility in behavioral pharmacology, specifically in profiling the anxiolytic and antidepressant potential of selective serotonin antagonists. The compound has been demonstrated to exhibit anxiolytic activity in various animal models, suggesting its utility in treating anxiety and affective disorders (Hudzik et al., 2003).
Chemical and Synthetic Applications
The compound's structural framework has been a point of interest in synthetic chemistry, particularly in the development of morpholino oligos. These have been tested in various model organisms to inhibit gene function, showcasing the compound's utility in genetic studies and potential therapeutic applications (Heasman, 2002).
Therapeutic Research
4-(4-Methylpyrrolidin-3-yl)morpholine derivatives have also been explored for their therapeutic potential across a range of diseases. For instance, they have been involved in the synthesis of tetrahydroisoquinolines, highlighting their role in anticancer and CNS drug discovery. The structural flexibility of 4-(4-Methylpyrrolidin-3-yl)morpholine allows for significant modifications, leading to a variety of pharmacological activities (Singh & Shah, 2017).
Molecular Mechanisms and Pharmacokinetics
The pharmacokinetics and molecular mechanisms of related compounds, such as synthetic cathinones, have been a subject of study. Understanding these aspects is crucial for the development of safe and effective therapeutic agents. Research in this area focuses on the biological effects, safety, toxicity, and addiction potential, which are essential for pharmaceutical development (Papaseit et al., 2017).
Safety And Hazards
将来の方向性
As “4-(4-Methylpyrrolidin-3-yl)morpholine” contains a pyrrolidine ring, it could be of interest in the field of medicinal chemistry. Pyrrolidine rings are versatile scaffolds for the design of new compounds with different biological profiles . Therefore, future research could focus on exploring the potential applications of “4-(4-Methylpyrrolidin-3-yl)morpholine” in drug discovery.
特性
IUPAC Name |
4-(4-methylpyrrolidin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-6-10-7-9(8)11-2-4-12-5-3-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWNIBLHVLGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275746 | |
| Record name | Morpholine, 4-(4-methyl-3-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpyrrolidin-3-yl)morpholine | |
CAS RN |
1384429-55-3 | |
| Record name | Morpholine, 4-(4-methyl-3-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(4-methyl-3-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylpyrrolidin-3-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester](/img/structure/B1431289.png)
![2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1431290.png)



![[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene](/img/structure/B1431295.png)

![ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine](/img/structure/B1431300.png)
